Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate typically involves multiple steps, including electrophilic aromatic substitution and free radical cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and aromatic positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine, 2,4,5-trimethoxy-α-methyl-: Known for its psychoactive properties.
Ethanone, 1-(2,4,5-trimethylphenyl)-: Used in various chemical syntheses.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Known for its pharmaceutical applications.
Uniqueness
Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the sulfonyl and carboxylate groups, makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C26H25NO5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 2-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H25NO5S/c1-5-31-26(28)24-21-15-20(11-12-22(21)32-25(24)19-9-7-6-8-10-19)27-33(29,30)23-14-17(3)16(2)13-18(23)4/h6-15,27H,5H2,1-4H3 |
InChI Key |
YPIGSFTXBUNAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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